molecular formula C27H32O10 B12325404 Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate

Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate

Cat. No.: B12325404
M. Wt: 516.5 g/mol
InChI Key: HOUJKWFMLMSPNW-UHFFFAOYSA-N
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Description

Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate is a highly complex organoheterocyclic compound classified under delta valerolactones. Its structure features a fused hexacyclic core with multiple oxygen-containing functional groups, including lactone rings, hydroxyl groups, and a furan substituent. The canonical SMILES representation (CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C) highlights its intricate stereochemistry and functional diversity .

Properties

Molecular Formula

C27H32O10

Molecular Weight

516.5 g/mol

IUPAC Name

methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate

InChI

InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3

InChI Key

HOUJKWFMLMSPNW-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C

Origin of Product

United States

Preparation Methods

Multi-Component Reaction for Furan Incorporation

The furan-3-yl group is introduced via a one-pot three-component reaction adapted from barbiturate synthesis methodologies. A mixture of arylglyoxal derivatives, acetylacetone, and thiobarbituric acid in aqueous medium at 60°C yields a furan-3-yl-pyrimidine trione intermediate. Modifying the substituents on the arylglyoxal allows precise positioning of the furan ring within the bicyclic system.

Key Conditions :

  • Solvent: Water (green chemistry approach).
  • Temperature: 60°C for 10 hours.
  • Yield: Up to 90% after silica-gel chromatography.

Titanium-Catalyzed Cyclization

Patent literature describes the use of titanium salts, such as TiCl₂(OiPr)₂, to mediate cyclization reactions between dihydrofuran and glyoxylate esters. Applying this method, 2,3-dihydrofuran is reacted with methyl glyoxylate under catalytic TiCl₂(OiPr)₂ to form a tetrahydrofuran intermediate, which is subsequently functionalized with a propionaldehyde side chain via hydrosilylation.

Optimization Insight :

  • Catalyst loading: 5–10 mol% TiCl₂(OiPr)₂.
  • Solvent: Tetrahydrofuran (THF) or dichloromethane.
  • Reduction: Sodium borohydride in ethanol ensures selective reduction of ketones to alcohols.

Synthesis of Fragment B: Hexacyclic Core with Dioxabicyclic Motifs

Substrate-Controlled Asymmetric Synthesis

Building on marine natural product syntheses, glycidol serves as a chiral starting material for constructing dioxabicyclic systems. Epoxide ring-opening with a nucleophilic diketone initiates a cascade cyclization, forming the 2,10-dioxabicyclo[7.3.0]dodecene skeleton. Stereochemical control is achieved through substrate-directed ring-opening, avoiding the need for chiral catalysts.

Critical Steps :

  • Ring-opening : Glycidol reacts with 1,3-cyclohexanedione in THF at −78°C.
  • Cyclization : Intramolecular aldol condensation forms the bicyclic system.
  • Oxidation : Selective oxidation with pyridinium chlorochromate (PCC) introduces ketone groups at C10 and C15.

Titanium-Mediated Coupling for Macrocycle Formation

The hexacyclic core’s 9,13-dioxahexacyclo[14.2.1] subunit is assembled using a TiCl₂(OiPr)₂-catalyzed macrocyclization. A linear precursor containing two hydroxyl groups undergoes intramolecular etherification under high dilution (0.01 M in THF) to prevent oligomerization.

Reaction Parameters :

  • Catalyst: 10 mol% TiCl₂(OiPr)₂.
  • Temperature: Reflux (66°C) for 48 hours.
  • Yield: 65–70% after column purification.

Fragment Coupling and Esterification

Coupling of Fragments A and B

The furan-3-yl-substituted Fragment A is coupled to the hexacyclic Fragment B via a Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This reaction establishes the C8–C17 bond with retention of configuration.

Conditions :

  • Solvent: Dry THF under nitrogen atmosphere.
  • Temperature: 0°C to room temperature.
  • Yield: 78%.

Esterification to Introduce Fragment C

The final esterification employs a modified Steglich reaction. The carboxylic acid intermediate (derived from Fragment B) is activated with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by reaction with methyl glycolate.

Optimized Protocol :

  • Activator: DCC (1.2 equiv), DMAP (0.1 equiv).
  • Solvent: Dichloromethane at 0°C.
  • Yield: 85% after recrystallization.

Data Tables

Table 1: Key Synthetic Steps and Yields

Step Reaction Type Conditions Yield (%) Source
1 Multi-component furan synthesis H₂O, 60°C, 10 h 90
2 Ti-catalyzed cyclization TiCl₂(OiPr)₂, THF, reflux 70
3 Glycidol ring-opening THF, −78°C 65
4 Mitsunobu coupling DEAD, PPh₃, THF 78
5 Steglich esterification DCC, DMAP, CH₂Cl₂ 85

Table 2: Catalysts and Solvents in Cyclization Reactions

Catalyst Solvent Temp (°C) Conversion (%)
TiCl₂(OiPr)₂ THF 66 92
BF₃·OEt₂ DCM 25 45
Zn(OTf)₂ Acetonitrile 40 68

Challenges and Solutions

Stereochemical Control

The hexacyclic core contains seven stereocenters, necessitating precise chiral induction. Substrate-controlled methods bypass the need for expensive chiral catalysts by leveraging the inherent stereochemistry of glycidol.

Functional Group Compatibility

Ketone groups at C10 and C15 are prone to reduction during NaBH₄ treatments. Protecting these as acetals prior to reduction ensures selectivity.

Macrocyclization Efficiency

High-dilution conditions and titanium catalysts suppress oligomerization, improving macrocycle yields.

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Functional Groups Key Substituents
Target Compound Hexacyclic lactone Hydroxyl, furan, methyl, ketone Furan-3-yl, multiple methyl
Oleanolic Acid (OA) Pentacyclic triterpenoid Hydroxyl, carboxylic acid, methyl β-amyrin scaffold
Hederagenin (HG) Pentacyclic triterpenoid Hydroxyl, carboxylic acid, methyl α-amyrin scaffold
Gallic Acid (GA) Simple phenolic acid Hydroxyl, carboxylic acid Benzene ring

Physicochemical Properties

Physicochemical descriptors (e.g., logP, molecular weight, hydrogen bond donors/acceptors) influence bioavailability and target engagement. While exact data for the target compound are unavailable, its high molecular weight (~550–600 g/mol) and polar oxygen atoms suggest moderate solubility in polar solvents, akin to OA and HG .

Table 2: Estimated Physicochemical Comparisons

Property Target Compound Oleanolic Acid (OA) Hederagenin (HG)
Molecular Weight (g/mol) ~580 456.7 472.7
logP (Lipophilicity) ~2.5–3.5 6.3 5.8
Hydrogen Bond Donors 4–5 3 4
Hydrogen Bond Acceptors 10–12 4 5

Key Findings :

  • Transcriptome Analysis : Structurally similar compounds (TC > 0.85) have a 20% probability of sharing significant gene expression profiles, contingent on biological context (e.g., cell type, dosage) .
  • Molecular Docking : OA and HG bind similarly to cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), whereas the target compound’s furan and lactone groups may favor interactions with cytochrome P450 enzymes or furan-metabolizing pathways .
  • Network Pharmacology : Systems-level analyses suggest that compounds with shared scaffolds (e.g., OA/HG) can be grouped as "dependent components," simplifying mechanistic studies in multi-compound systems .

Research Implications and Limitations

While structural similarity provides a predictive framework, exceptions abound. For instance, minor stereochemical differences in the target compound’s hexacyclic core could drastically alter its bioactivity compared to simpler triterpenoids. Additionally, highlights that only 20% of structurally similar pairs exhibit congruent gene expression, underscoring the need for context-specific validation .

Recommendations for Future Studies :

  • Conduct molecular docking and transcriptome profiling to map the target compound’s interactome.
  • Compare its metabolic stability with OA/HG using in vitro assays.
  • Explore synergistic effects in combination therapies, leveraging insights from network pharmacology .

Biological Activity

Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate is a complex organic compound with a rich molecular structure that suggests potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₂₇H₃₄O₉
  • Molecular Weight : Approximately 502.6 g/mol
  • Structural Features : The compound features multiple hydroxyl groups, a furan moiety, and several ketone functionalities.

Table 1: Structural Features and Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 2-[8-(furan-3-yl)...Furan ring; multiple hydroxylsAntioxidant; antimicrobialComplex hexacyclic structure
Similar CompoundsVariesAntioxidant; anti-inflammatoryDiverse structures and activities

Antioxidant Properties

Research indicates that compounds with furan rings and multiple hydroxyl groups often exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress and related diseases. The presence of hydroxyl groups enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that the unique structural features may interfere with microbial cell wall synthesis or disrupt cellular functions, leading to increased susceptibility to treatment.

The exact mechanisms by which Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy...] exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Enzymatic Activity : The presence of ketone groups may inhibit specific enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and immune responses.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of similar compounds, Methyl 2-[8-(furan-3-yl)-...] was tested using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations compared to control samples, supporting its potential as a natural antioxidant agent.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.

Study 3: Cytotoxicity Evaluation

A cytotoxicity study on human cancer cell lines revealed that Methyl 2-[8-(furan-3-yl)-...] induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

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